molecular formula C79H108F3N23O12S B12425908 CysHHC10 (TFA)

CysHHC10 (TFA)

Número de catálogo: B12425908
Peso molecular: 1660.9 g/mol
Clave InChI: GGCBYEIICUPWMD-ZEBUALIJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CysHHC10 (TFA) is a synthetic antimicrobial peptide that demonstrates potent effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The compound is particularly noted for its minimum inhibitory concentration values against various bacteria, making it a versatile antimicrobial agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CysHHC10 (TFA) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of CysHHC10 (TFA) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Análisis De Reacciones Químicas

Oxidation Reactions

CysHHC10 (TFA) undergoes oxidation at sulfur-containing residues, particularly cysteine thiol groups. This reaction is critical for disulfide bond formation, which stabilizes its tertiary structure and enhances antimicrobial activity.

  • Reagents : Hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO)

  • Conditions : Aerobic environments, pH 7–9, room temperature

  • Outcome : Conversion of thiol (-SH) to sulfonic acid (-SO₃H) or disulfide bonds (-S-S-).

Table 1: Oxidation Reaction Efficiency

Oxidizing AgentReaction TimeYield (%)Stability Post-Oxidation
H₂O₂2 hours92High (retains bioactivity)
DMSO4 hours85Moderate

Reduction Reactions

Reduction reactions are employed to reverse disulfide bonds or modify cysteine residues for functional studies.

  • Reagents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

  • Conditions : pH 8–9, 37°C, 30–60 minutes

  • Outcome : Cleavage of disulfide bonds to free thiols, enabling structural flexibility .

Substitution Reactions

Alkylation of cysteine thiols is common for site-specific modifications.

  • Reagents : Iodoacetamide, maleimide derivatives

  • Conditions : pH 7–8, dark conditions (light-sensitive reagents)

  • Outcome : Covalent attachment of functional groups (e.g., fluorophores or biotin) .

Example : Conjugation with thiol-reactive AIE (aggregation-induced emission) fluorophores via thiol-ene click chemistry enhances photodynamic antibacterial activity .

Peptide Bond Formation (Coupling Reactions)

CysHHC10 (TFA) participates in peptide bond formation during solid-phase synthesis:

  • Deprotection : TFA removes Fmoc (9-fluorenylmethoxycarbonyl) groups from amino acid residues.

  • Activation : Carbodiimides (e.g., EDC) activate carboxyl groups for nucleophilic attack by amines.

  • Coupling : Sequential addition of amino acids to the resin-bound peptide chain.

Table 2: Coupling Efficiency Under Varying Conditions

Coupling ReagentTemperature (°C)Reaction Time (min)Yield (%)
HBTU253095
DIC254588

Conjugation for Enhanced Bioactivity

CysHHC10 (TFA) is conjugated with photosensitizers to create multifunctional agents. For example:

  • TPI-CysHHC10 : A thiol-ene reaction links CysHHC10 to a tetraphenylethene-based fluorophore (TPI). This conjugate demonstrates:

    • Broad-spectrum activity : MIC values as low as 62.5 nM against MRSA and multidrug-resistant E. coli .

    • Anti-biofilm effects : Disrupts 85% of Staphylococcus aureus biofilms under white light irradiation .

Table 3: Antimicrobial Activity of TPI-CysHHC10

Bacterial StrainMIC (nmol/L)Biofilm Inhibition (%)
MRSA62.590
MDR E. coli62.575
Pseudomonas aeruginosa12565

Acid-Mediated Reactions

TFA plays dual roles in CysHHC10 chemistry:

  • Solubility enhancement : Improves dissolution in organic solvents (e.g., DCM, DMSO).

  • Deprotection agent : Efficiently cleaves tert-butyloxycarbonyl (Boc) and Fmoc groups during synthesis .

Key Finding : Reactions in pure TFA achieve near-quantitative yields (>97%) for native chemical ligation (NCL) within 30 seconds .

Cyclization Reactions

Intramolecular cyclization via disulfide or amide bonds enhances stability against proteolytic degradation.

  • Reagents : Thiol-disulfide exchange catalysts (e.g., glutathione)

  • Applications : Cyclized derivatives show prolonged half-life in serum (up to 8 hours vs. 2 hours for linear form).

Aplicaciones Científicas De Investigación

CysHHC10 (TFA) is a synthetic antimicrobial peptide (AMP) derived from human thrombocidin-1, known for its antimicrobial properties against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . The presence of cysteine residues is crucial for its biological function and stability. The trifluoroacetic acid (TFA) component indicates that the compound is often used in its acetate form to enhance solubility and stability for biological applications.

Antimicrobial Applications

CysHHC10 (TFA) exhibits significant antimicrobial properties, effectively targeting both Gram-positive and Gram-negative bacteria . It has demonstrated the ability to eradicate multi-drug resistant strains, including Staphylococcus aureus and Acinetobacter baumannii, in experimental models. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

In vitro antibacterial experiments have demonstrated the excellent killing effects of CysHHC10 based agents against both Gram-positive (G +) and Gram-negative (G –) bacteria . CysHHC10 has been found to induce aggregation of G – bacteria, including E. coli and P. aeruginosa . The minimum inhibitory concentration (MIC) of TPI-CysHHC10 under white-light irradiation was determined against E. coli, MDR E. coli, P. aeruginosa, S. aureus, MRSA, A. baumannii, K. pneumoniae, and S. pneumoniae, yielding MIC values of 125, 62.5, 125, 62.5, 62.5, 125, 62.5, and 62.5 nmol/L, respectively .

Anti-biofilm activity

CysHHC10 has demonstrated anti-biofilm activity, inhibiting the formation of biofilms by pathogenic bacteria, which is a critical factor in chronic infections.

Hydrogels

Inverso-CysHHC10 can be incorporated into a poly(ethylene glycol) (PEG)-hydrogel using thiol-ene photoclick chemistry in a single-step procedure . The resulting AMP-hydrogels show potent bactericidal activity against Gram-positive S. aureus and S. epidermidis and Gram-negative E. coli in vitro .

Wound treatment

CysHHC10 has demonstrated remarkable efficacy in treating wound infections in mice in vivo .

Thiol-ene Chemistry

The synthesis of CysHHC10 typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential coupling of additional amino acids using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for precise control over the peptide sequence and modifications, such as acetylation at the N-terminus or incorporation of cyclic structures through thiol-ene click chemistry.

Combination with photosensitizers

CysHHC10 can be combined with a photosensitizer, such as TPI, to enhance antibacterial activity via a photodynamic effect using white light irradiation . The synthesized compound TPI-CysHHC10 demonstrated remarkable bactericidal activity at low concentrations against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria .

Medical device coatings

CysHHC10 can be used in coatings for medical devices to prevent biofilm formation and associated infections.

Data Table

Compound NameStructure CharacteristicsBiological ActivityUniqueness
CysHHC10Contains cysteine residues; TFA salt formBroad-spectrum antimicrobial activityHigh potency against multi-drug resistant strains
LL-37Alpha-helical structure; derived from cathelicidinAntimicrobial and immunomodulatoryKnown for broad immune response modulation
BP100Amphipathic structure; hybrid peptideEffective against Gram-negative bacteriaSynergistic effects with membrane interactions
Thrombocidin-1Natural peptide; rich in cationic residuesAntimicrobial against various pathogensNatural origin provides evolutionary advantages

Mecanismo De Acción

CysHHC10 (TFA) exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the lipid bilayer, causing membrane destabilization and pore formation, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane integrity and function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

CysHHC10 (TFA) is unique due to its broad-spectrum antimicrobial activity, low cytotoxicity, and high stability. Its ability to target both Gram-positive and Gram-negative bacteria makes it a versatile agent in various applications .

Propiedades

Fórmula molecular

C79H108F3N23O12S

Peso molecular

1660.9 g/mol

Nombre IUPAC

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1

Clave InChI

GGCBYEIICUPWMD-ZEBUALIJSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

SMILES canónico

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.